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Compound of Interest

Compound Name:
Cyclohexanecarboxylic acid, 1-(p-

chlorophenoxy)-

CAS No.: 17413-88-6

Cat. No.: B1653109 Get Quote

Executive Summary & Chemical Profile
1-(p-Chlorophenoxy)cyclohexanecarboxylic acid is a sterically hindered

-aryloxy carboxylic acid. Structurally, it resembles the lipid-lowering agent Clofibrate, where the
gem-dimethyl group is replaced by a cyclohexane ring. This modification significantly alters the
lipophilicity and steric bulk of the pharmacophore, making it a critical intermediate in the
development of PPAR

agonists (metabolic regulation) and sweet taste inhibitors (similar to lactisole).

Due to the geminal substitution at the

-carbon, this compound exhibits reduced reactivity in standard nucleophilic substitutions,
requiring specialized activation protocols for downstream coupling.
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Property Value Notes

CAS Number 58880-37-8 (Generic) Verify specific salt forms

Formula

Mol.[1] Weight 254.71 g/mol

Appearance
White to off-white crystalline

solid

pKa (Calc.) ~3.5 - 3.8
Acidic due to

-phenoxy group

LogP ~3.2 Highly lipophilic

Solubility
Soluble in EtOH, DMSO, DCM;

Insoluble in Requires organic co-solvent

Synthesis Protocol: The Bargellini Reaction
The most robust method for synthesizing sterically hindered

-aryloxy acids is the Bargellini Reaction. This multi-component reaction condenses a ketone, a
phenol, and chloroform under strongly basic conditions.

Mechanism of Action
The reaction proceeds via the formation of a trichloromethide anion, which attacks the

cyclohexanone to form a trichloromethyl carbinol. This intermediate undergoes base-induced

cyclization to a gem-dichloroepoxide, which is then ring-opened by the phenoxide anion.

Reagents:
Cyclohexanone + Chloroform

+ p-Chlorophenol

Intermediate 1:
Trichloromethyl Carbinol

KOH/NaOH, 0°C Intermediate 2:
gem-Dichloroepoxide

Intramolecular
Substitution Nucleophilic Attack:

Phenoxide Ring Opening
Sn2 Attack

Final Product:
1-(p-chlorophenoxy)

cyclohexanecarboxylic acid

Hydrolysis

Click to download full resolution via product page

Figure 1: Mechanistic pathway of the Bargellini Synthesis.
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Experimental Procedure
Reagents:

Cyclohexanone (1.0 eq)

p-Chlorophenol (1.0 eq)

Chloroform (1.5 eq)

Sodium Hydroxide (NaOH), pulverized (4.0 eq)

Solvent: Acetone or TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst

(PTC) if using aqueous base.

Step-by-Step Protocol:

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping

funnel, dissolve p-chlorophenol (12.8 g, 0.1 mol) and cyclohexanone (9.8 g, 0.1 mol) in

acetone (50 mL).

Base Addition: Add pulverized NaOH (16.0 g, 0.4 mol) slowly to the stirred solution at 0°C.

Caution: Exothermic.

Chloroform Addition: Add chloroform (18 g, 0.15 mol) dropwise over 60 minutes, maintaining

the temperature below 15°C. The reaction is highly exothermic during this phase.

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then

reflux for 4–6 hours.

Work-up:

Evaporate acetone under reduced pressure.

Dissolve the residue in water (100 mL).

Wash: Extract with diethyl ether (

mL) to remove unreacted ketone/phenol. Discard organic layer.
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Acidification: Acidify the aqueous layer to pH 1–2 using conc. HCl. The product will

precipitate as a solid or oil.

Extraction: Extract the acidic aqueous layer with DCM (

mL).

Drying: Dry over

, filter, and concentrate.

Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to yield white needles.

Downstream Application Protocols
Because the carboxylic acid is attached to a quaternary carbon, steric hindrance prevents

efficient Fischer esterification. The Acid Chloride Activation route is mandatory for high-yield

derivatization.

Application A: Activation to Acid Chloride
This is the "Gateway" intermediate for all subsequent drug discovery applications (amides,

esters, reduction).

Reagents:

1-(p-chlorophenoxy)cyclohexanecarboxylic acid (1.0 eq)

Thionyl Chloride (

) (5.0 eq)

DMF (Catalytic, 2-3 drops)

Protocol:

Place the acid (1.0 g) in a dry flask under Argon.

Add
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(2 mL) and catalytic DMF.

Critical Step: Heat to reflux (75°C) for 2 hours. Gas evolution (

,

) must be monitored.

Remove excess

via vacuum distillation. Co-evaporate with dry toluene twice to remove traces of thionyl
chloride.

Result: Crude acid chloride (yellow oil), used immediately.

Application B: Amide Coupling (Library Synthesis)
Used to generate pharmacophore libraries for SAR studies.

Protocol:

Dissolve the crude acid chloride (from App A) in dry DCM.

Add the amine (1.1 eq) and Triethylamine (

, 2.0 eq) at 0°C.

Stir at Room Temperature for 4 hours.

QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The acid chloride spot (reactive) should

disappear.

Wash with 1N HCl, then Sat.

. Dry and concentrate.

Application C: Reduction to Alcohol
The primary alcohol derivative is a precursor for ether linkages or further oxidation to

aldehydes.
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Protocol:

Dissolve the acid (1.0 eq) in dry THF.

Cool to 0°C. Slowly add

(2.0 eq) or Borane-THF complex (

).

Note:

is preferred for sterically hindered acids.

Reflux for 12 hours.

Quench via Fieser method (

, 15% NaOH,

).

Filter precipitate and concentrate filtrate.

Workflow Visualization
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Figure 2: Divergent synthesis workflow from the parent acid.

Analytical Quality Control (QC)
To ensure the integrity of the intermediate before use in critical assays:

H-NMR (CDCl3, 400 MHz):

Look for the aromatic protons of the p-chlorophenoxy group (two doublets,

and

ppm).

Verify the cyclohexane ring protons (multiplets,

ppm).

Diagnostic: Absence of the

-proton signal (due to quaternary substitution).
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HPLC Purity:

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile:Water (0.1% TFA), Gradient 50-95%.

Detection: UV @ 254 nm (Phenoxy absorption).

Acceptance Criteria: >95% purity.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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